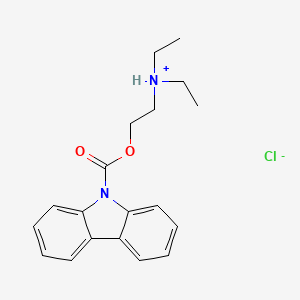
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the N-alkylation of carbazole with 2-chloroethanol, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its photoluminescent properties.
Mechanism of Action
The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Carbazole-9-carboxylic acid, 2-(dimethylamino)ethyl ester, hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure but different core structure.
Uniqueness
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of the carbazole core and the diethylaminoethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
64057-94-9 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
NRSAHUUHMMVYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


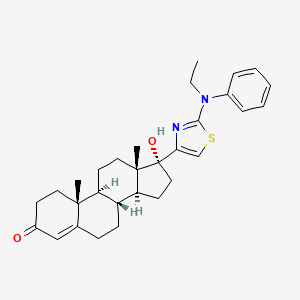
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
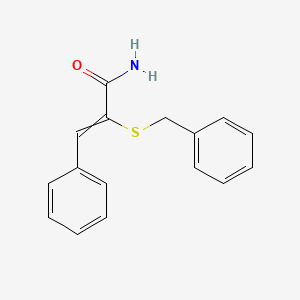
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
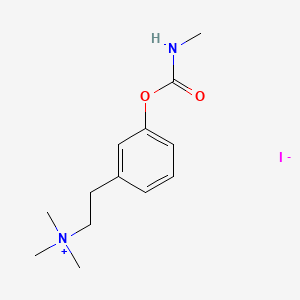
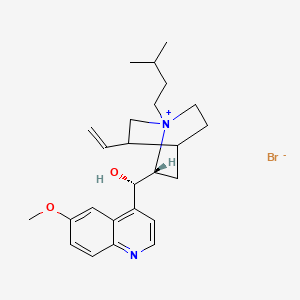
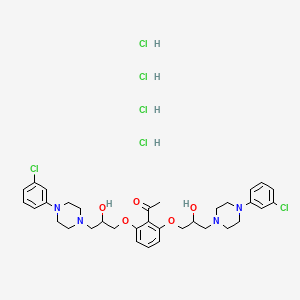
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
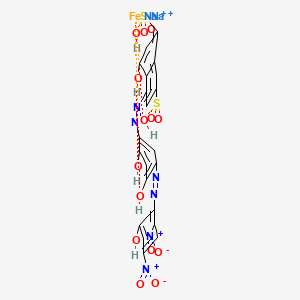

![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
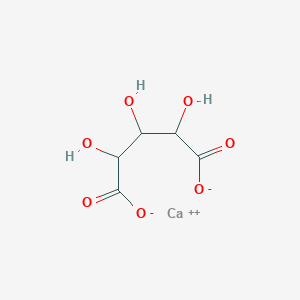
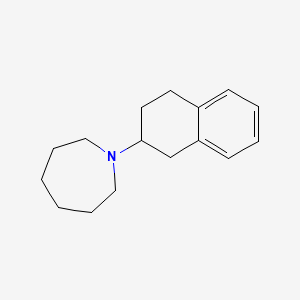
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
